molecular formula C21H16O6 B2541144 4-(7-methoxybenzofuran-2-yl)-2-oxo-2H-chromen-6-yl propionate CAS No. 898429-87-3

4-(7-methoxybenzofuran-2-yl)-2-oxo-2H-chromen-6-yl propionate

Cat. No.: B2541144
CAS No.: 898429-87-3
M. Wt: 364.353
InChI Key: WYGLLRLMKTUXLY-UHFFFAOYSA-N
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Description

4-(7-methoxybenzofuran-2-yl)-2-oxo-2H-chromen-6-yl propionate is a useful research compound. Its molecular formula is C21H16O6 and its molecular weight is 364.353. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques

The synthesis of chromen-4-one derivatives, including compounds structurally related to 4-(7-methoxybenzofuran-2-yl)-2-oxo-2H-chromen-6-yl propionate, has been explored through various methods. One notable approach involves a one-pot domino Friedel-Crafts acylation/annulation between alkynes and 2-methoxybenzoyl chlorides. This method allows for the regioselective synthesis of 2,3-disubstituted chromen-4-one derivatives under mild conditions, achieving yields up to 93% (Bam & Chalifoux, 2018).

Bio-Evaluation of Derivatives

Research into the bio-evaluation of novel N-(4-(8-methoxy-2-oxo-2H-chromen-3-yl) thiazol-2-yl) amide derivatives has revealed the potential for antimicrobial, antifungal, and antimalarial activities. These compounds are synthesized through solvent-free reactions and have been characterized using advanced analytical techniques. Their biological activities were assessed, showcasing their potential in medical applications (Shah et al., 2016).

Heterocyclic Derivative Syntheses

The synthesis of heterocyclic derivatives through palladium-catalyzed oxidative cyclization-alkoxycarbonylation has been explored, yielding various compounds with potential biological activities. This process involves the reaction of 4-yn-1-ones with different substituents under specific conditions, leading to the formation of tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives (Bacchi et al., 2005).

Green Synthesis Approaches

The adoption of green chemistry principles in the synthesis of chromene derivatives is demonstrated by the use of Fe3O4@SiO2–imid–PMAn magnetic nanocatalyst under ultrasonic irradiation or reflux conditions in water. This environmentally friendly method facilitates the one-pot three-component synthesis of tetrahydrobenzo[b]pyran and 3,4-dihydropyrano[c]chromene derivatives, highlighting the efficiency and sustainability of such approaches (Esmaeilpour et al., 2015).

Future Directions

Benzofuran and its derivatives have attracted attention due to their biological activities and potential applications as drugs . Future research may focus on developing new benzofuran derivatives and studying their biological activities and mechanisms of action .

Properties

IUPAC Name

[4-(7-methoxy-1-benzofuran-2-yl)-2-oxochromen-6-yl] propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O6/c1-3-19(22)25-13-7-8-16-14(10-13)15(11-20(23)26-16)18-9-12-5-4-6-17(24-2)21(12)27-18/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYGLLRLMKTUXLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=CC2=C(C=C1)OC(=O)C=C2C3=CC4=C(O3)C(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.